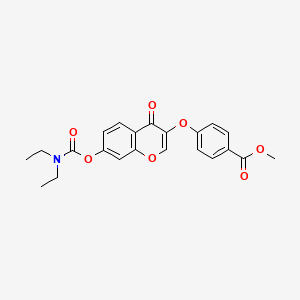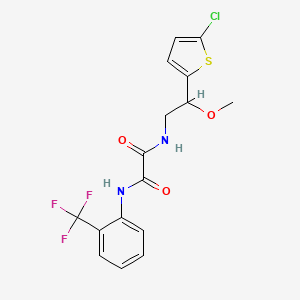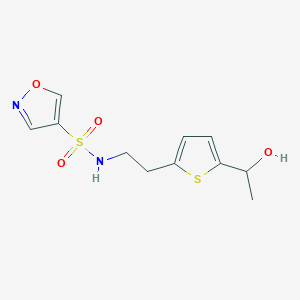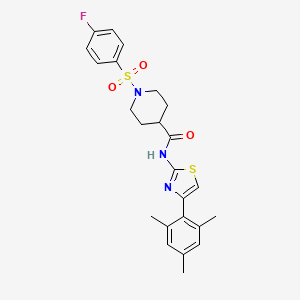![molecular formula C20H16ClFN2OS B2405403 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1224001-01-7](/img/structure/B2405403.png)
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CFM-2, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on 1,4-diazaspiro compounds has focused on their synthesis and structural analysis. For instance, the formation of cyclobutylidenepyrazolines from similar compounds has been investigated, highlighting the potential of these compounds in synthetic organic chemistry (Guseva et al., 2003).
The synthesis and structure elucidation of related compounds, like 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, have been explored, demonstrating the importance of these compounds in molecular chemistry (Enchev et al., 2017).
Potential Medicinal Applications
Some derivatives of diazaspiro compounds have shown promising results in medicinal chemistry. For example, research has been conducted on the synthesis of novel substituted triazolo[4,3-a][1,4]benzodiazepine derivatives, which displayed significant anticonvulsant activity (Narayana et al., 2006).
The development of anticancer and antidiabetic spirothiazolidines analogs has been studied. These compounds have shown significant activities against certain cancer cell lines and as inhibitors of enzymes relevant in diabetes (Flefel et al., 2019).
Experimental and Theoretical Analysis
- Experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles have been conducted. These studies provide insights into the structural and interactive properties of diazaspiro compounds (Shukla et al., 2014).
Advanced Synthesis Techniques
- Advanced synthesis techniques for spiro compounds have been explored. For instance, research on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes demonstrates the versatility of these compounds in the field of organic chemistry (Alonso et al., 2002).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-7-3-14(4-8-15)18(25)24-19(26)17(13-5-9-16(22)10-6-13)23-20(24)11-1-2-12-20/h3-10H,1-2,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDBGRSXJHVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)



![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)